3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-5(2)12-6(8)10-11-7(12)9-4/h3H,1-2H3 |
InChI Key |
ILRREHJQBUFOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)Cl)C |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Cyclocondensation :
-
Chlorination :
-
Reagents : Phosphorus oxychloride (POCl₃) and triethylamine (Et₃N).
-
Conditions : Reflux in 1,4-dioxane at 105°C for 3 hours.
-
Mechanism : Replacement of a hydroxyl group at position 3 with chlorine via electrophilic substitution.
-
Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature/Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclocondensation | 3-Amino-5-methyl-triazole, acetylacetone | CH₃CN | 120°C, 20 min (microwave) | 83.9 | |
| Chlorination | POCl₃, Et₃N | 1,4-Dioxane | 105°C, 3 hr | 65 |
One-Pot Three-Component Synthesis
This approach combines 5-amino-1-phenyl-1H-1,2,4-triazoles, aldehydes, and ethyl acetoacetate under catalytic conditions.
Protocol:
Table 2: Substrate Scope and Yields
Note : Electron-withdrawing substituents on aldehydes enhance yields.
Chlorination of Preformed Triazolopyrimidines
Direct chlorination of hydroxyl or carboxylic acid derivatives at position 3 is a widely used strategy.
Method A: POCl₃-Mediated Chlorination
-
Substrate : 7-Hydroxy-5-methoxy-1,2,4-triazolo[1,5-c]pyrimidine (hypothetical precursor).
-
Conditions : POCl₃/Et₃N in 1,4-dioxane (105°C, 3 hr).
Method B: Thionyl Chloride (SOCl₂) Treatment
Table 3: Chlorination Reagents and Outcomes
| Reagent | Substrate | Product | Yield (%) | Source |
|---|---|---|---|---|
| POCl₃/Et₃N | 7-Hydroxy-triazolopyrimidine | 7-Chloro derivative | 65 | |
| SOCl₂ | 3-Carboxylic acid derivative | 3-Chloro-triazolopyrimidine | 72 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization and improves yields compared to conventional heating.
Procedure:
Table 4: Comparison of Conventional vs. Microwave Methods
Catalytic Coupling Reactions
Sulfonyl chlorides react with amines under DMSO/pyridine catalysis to form sulfonamides, which can be modified to introduce chlorine.
Example:
-
Reagents : 2-Chlorosulfonyl-triazolopyrimidine + 2,6-dichloroaniline.
Note : Electron-withdrawing substituents on the amine improve reactivity.
Computational Insights into Reaction Mechanisms
DFT studies on related triazolopyrimidines reveal:
-
Stability : [1,5-a] isomers are more stable than [4,3-a] due to aromaticity and bond order.
-
Chlorination : Electrophilic substitution at position 3 is favored due to electron-deficient aromatic rings.
Challenges and Optimization Strategies
-
Byproduct Formation : Over-chlorination or side reactions require precise stoichiometry and solvent choice (e.g., 1,4-dioxane).
-
Catalyst Efficiency : TMDP (trimethylsilyl diphenylphosphoramide) enhances Knoevenagel condensation rates.
Analytical Characterization
Key techniques for confirmation:
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional rings through cyclization with other reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Iodobenzene diacetate is used for oxidative cyclization.
Reducing Agents: Sodium borohydride can be used for reduction reactions.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted triazolopyrimidines can be synthesized.
Oxidized and Reduced Forms: These forms can be obtained through appropriate redox reactions.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by targeting specific enzymes involved in cancer progression. For example:
Mechanism of Action
The mechanism by which this compound exerts its biological effects is hypothesized to involve the inhibition of key signaling pathways associated with cell growth and survival. This includes the disruption of the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound against A549 lung cancer cells demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis through a mitochondrial-dependent pathway, highlighting its promise in cancer therapy.
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 |
This antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Dihydroorotate dehydrogenase (DHODH) | Competitive Inhibition | 12.0 | |
| Xanthine oxidase | Moderate Inhibition | 50.0 |
These findings indicate that this compound may be useful in treating conditions related to enzyme dysregulation.
Agrochemical Applications
The compound's properties extend beyond medicinal chemistry into agrochemicals. Its ability to inhibit certain enzymes can be leveraged to develop herbicides or pesticides that target specific plant pathogens or weeds without affecting desirable crops.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their function, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Position 3 Substituents : Chlorine (target compound) vs. thiol, pyridyl, or cymantrenyl groups. The chloro substituent may enhance electrophilicity, facilitating covalent interactions with biological targets, while aromatic or bulky groups improve binding affinity or pharmacokinetics .
- Ring Isomerism : The [4,3-A] vs. [1,5-a] ring junction alters electron distribution and steric accessibility, impacting target selectivity .
Physicochemical Properties
Biological Activity
3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 182.61 g/mol
- CAS Number : 1049138-84-2
The biological activity of this compound is primarily linked to its interaction with microtubules. Research indicates that compounds within the triazolo-pyrimidine class can stabilize microtubules by binding to specific sites on tubulin heterodimers. This stabilization is crucial for cellular processes such as mitosis and intracellular transport.
Biological Activity Overview
The compound exhibits various biological activities, particularly in the context of cancer therapy and neurodegenerative diseases.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of triazolo-pyrimidine derivatives against several cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 6n | A549 | 5.9 ± 1.7 | Induces apoptosis |
| 6n | SW-480 | 2.3 ± 0.91 | Cell cycle arrest |
| 6n | MCF-7 | 5.65 ± 2.33 | Apoptotic pathway activation |
The compound demonstrated significant antiproliferative activity against lung adenocarcinoma (A549), colorectal (SW-480), and breast cancer (MCF-7) cell lines, indicating its potential as an anticancer agent .
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's disease, triazolo-pyrimidines have shown promise in stabilizing microtubules and enhancing neuronal survival. These compounds may interact with tubulin at the vinca site, leading to improved cognitive function in preclinical models .
Case Studies
-
Cytotoxic Evaluation :
A study synthesized a series of quinazoline-pyrimidine hybrids and evaluated their cytotoxicity against A549 cells. The compound containing the triazolo-pyrimidine scaffold exhibited an IC value significantly lower than that of standard chemotherapeutics like cisplatin, suggesting enhanced efficacy . -
Microtubule Stabilization :
In vitro assays demonstrated that specific derivatives of triazolo-pyrimidines could increase levels of acetylated α-tubulin in treated cells compared to controls. This increase correlates with enhanced microtubule stability and suggests a mechanism by which these compounds exert their biological effects .
Q & A
Q. What are the common synthetic routes for 3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine?
Two primary methods are documented:
- Method A : Reaction of 2-hydrazinopyrimidine derivatives with acid chlorides or related reagents, yielding triazolo-pyrimidines with moderate to high efficiency (e.g., 65–85% yields under optimized conditions) .
- Method B : Oxidation of hydrazones using agents like bromine or FeCl₃, which cyclizes the intermediate to form the triazolo core. This method requires precise control of stoichiometry and reaction time to avoid over-oxidation . Additional approaches include condensation reactions with hydrazonoyl chlorides in chloroform under reflux, catalyzed by triethylamine, as seen in related triazolo-pyrimidine syntheses .
Q. How is the crystal structure of triazolo-pyrimidine derivatives validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was resolved using SHELX software, with data collection via APEX2 and refinement via SHELXL2014. Key parameters (bond angles, torsion angles) are compared to analogous compounds to confirm structural integrity .
Advanced Research Questions
Q. How can synthetic yields be optimized for triazolo-pyrimidine derivatives?
Yield optimization depends on:
- Reagent selection : Acid chlorides (Method A) generally outperform oxidative methods (Method B) in yield consistency. For example, Method A achieves ~80% yields with 2-hydrazinopyrimidine and acetyl chloride, whereas Method B yields 50–70% due to side reactions .
- Additives : Eco-friendly additives like 4,4’-trimethylenedipiperidine enhance reaction efficiency (85–92% yields) by acting as dual Lewis bases and hydrogen-bond acceptors, reducing side product formation .
Q. What governs regioselectivity in electrophilic substitution reactions of triazolo-pyrimidines?
Substitution occurs preferentially at the C-6 position due to electron density distribution in the aromatic system. Chlorosulfonation studies with chlorosulfonic acid/thionyl chloride show C-6 selectivity, attributed to resonance stabilization of the intermediate σ-complex . Computational modeling (e.g., DFT) is recommended to predict regioselectivity for novel derivatives.
Q. What green chemistry strategies are applicable to triazolo-pyrimidine synthesis?
- Solvent systems : Water-ethanol mixtures (1:1 v/v) at reflux reduce toxicity while maintaining high yields (88–90%) .
- Recyclable catalysts : 4,4’-trimethylenedipiperidine is recoverable (>95% after 5 cycles) without activity loss, minimizing waste .
- Metal-free conditions : Avoiding transition-metal catalysts eliminates heavy-metal contamination risks .
Q. How do metal catalysts influence cyclization reactions in triazolo-pyrimidine synthesis?
Nickel(II) nitrate, for example, facilitates cyclization in ethanol by coordinating with thiosemicarbazide intermediates, promoting intramolecular N–N bond formation. This step is critical for constructing the triazolo ring, with yields >75% under mild conditions .
Q. What mechanistic insights exist for hydrazide reactivity in triazolo-pyrimidine formation?
Hydrazides react with aldehydes via nucleophilic addition-elimination, forming hydrazones that undergo oxidative cyclization. Thioglycolic acid can act as a sulfur donor in thiolation reactions, modifying the pyrimidine scaffold’s electronic properties .
Q. How are phosphonate-functionalized triazolo-pyrimidines synthesized?
A 5-exo-dig cyclization strategy is employed, where alkynylphosphonates react with hydrazines to form triazolo-phosphonates. This method tolerates diverse substituents and achieves 70–80% yields in toluene under reflux .
Q. What role do solvent polarity and temperature play in reaction outcomes?
- Polar solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, enhancing substitution rates.
- Non-polar solvents (e.g., chloroform) favor cyclization by reducing solvation of neutral intermediates .
- Elevated temperatures (65–80°C) are critical for liquefying additives like 4,4’-trimethylenedipiperidine, enabling homogeneous reaction conditions .
Q. How do structural modifications impact biological activity in triazolo-pyrimidine analogs?
Substituents at C-3 and C-5 significantly influence bioactivity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
